2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid
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Overview
Description
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 g/mol . This compound is characterized by a fused ring system that includes a furan ring and a quinoline ring, making it a unique structure in the realm of organic chemistry .
Preparation Methods
The synthesis of 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the formation of the quinoline ring through cyclization reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid can be compared with other similar compounds, such as:
2,4-Dimethylquinoline: This compound lacks the furan ring, making it less complex and potentially less active in certain biological assays.
Furo[3,2-c]quinoline: This compound does not have the dimethyl groups, which may affect its chemical reactivity and biological activity.
Quinoline-8-carboxylic acid: This compound lacks the furan ring and dimethyl groups, making it structurally simpler but potentially less versatile in chemical reactions.
Properties
IUPAC Name |
2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRZXPWIRNVBGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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